![molecular formula C14H18N2O3 B2845381 1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid CAS No. 929974-95-8](/img/structure/B2845381.png)
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid
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Overview
Description
“1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid” is based on its molecular formula C14H18N2O3 . The InChI code for this compound is 1S/C14H17NO4/c16-12(17)14(8-4-5-9-14)15-13(18)19-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,15,18)(H,16,17) .Physical And Chemical Properties Analysis
The compound has a predicted melting point of 186.62°C and a predicted boiling point of approximately 539.3°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the refractive index is predicted to be 1.59 at 20°C .Scientific Research Applications
1. Versatile Intermediates for Synthesis of Derivatives
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid and similar compounds can serve as versatile intermediates in the synthesis of various derivatives. For instance, cyclomaltoheptaoses with benzyloxycarbonylamino groups are used to prepare compounds containing 3,6-anhydroglucoses with cation-binding abilities (Yamamura et al., 1998).
2. Building Blocks for Metal-Organic Frameworks
Compounds like 2-Amino-1,4-benzenedicarboxylic acid, which is structurally related, have been used as building blocks for constructing metal-organic frameworks (MOFs). These frameworks have potential for postsynthetic modification, demonstrating that NH2-BDC can be a substitute for BDC in a variety of MOF structures (Wang, Tanabe, & Cohen, 2009).
3. Catalyzing Carboxylation Reactions
Similar compounds, particularly those involving cyclopentane and cyclohexane structures, have been used as catalysts in carboxylation reactions. These reactions convert alkanes to carboxylic acids under mild conditions, demonstrating the versatility of these compounds in organic synthesis (Reis et al., 2005).
4. Synthesis of Novel Amino Acids and Peptides
These compounds are useful in the synthesis of novel amino acids and peptides. For example, enantioselective synthesis of cyclopentanedicarboxylic amino acids, which are analogues of L-glutamic acid, demonstrates the potential of these compounds in developing new bioactive molecules (Battistini et al., 2004).
5. Development of Antibacterial Agents
Derivatives based on secondary diamino acids have been synthesized and shown to exhibit strong antibacterial activity. These compounds, including those with benzylamino groups, are used in creating effective antibacterial agents (Heinisch et al., 2002).
6. Electrochemical Applications
Certain derivatives of benzylamino compounds have been investigated for their electrochemical properties. The synthesis and study of these compounds, such as bis(alkyl/arylamino)1,4-benzoquinones, provide insights into their potential applications in electrochemistry (Bayen et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(benzylcarbamoylamino)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-12(18)14(8-4-5-9-14)16-13(19)15-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18)(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLJNXBSYLCDQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)NC(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(Benzylamino)carbonyl]amino}cyclopentanecarboxylic acid |
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